Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Overview
Description
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is a complex organic molecule with the molecular formula C13H8FNO2S. This compound contains both a fluorine atom and a thiophene ring, making it useful in a variety of scientific applications. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate involves the incorporation of a fluorine atom into the pyridine ring and the attachment of a thiophene ring. One common method for synthesizing fluoropyridines is the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C), which forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring contribute to its unique chemical properties, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Thiophen-2-ylmethyl 2-chloropyridine-4-carboxylate
- Thiophen-2-ylmethyl 2-bromopyridine-4-carboxylate
- Thiophen-2-ylmethyl 2-iodopyridine-4-carboxylate
Uniqueness
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable molecule for various applications .
Biological Activity
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound is a fluorinated pyridine derivative that exhibits unique chemical properties due to the presence of the fluorine atom. This atom enhances the compound's electron-withdrawing ability, influencing its interaction with biological targets and potentially increasing its efficacy as a drug candidate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis through activation of caspases, particularly caspase 3/7 .
Table 1: Anticancer Activity of Related Thiophene Compounds
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Thiophen Derivative A | HepG2 | 5.0 | Caspase activation |
Thiophen Derivative B | MCF-7 | 3.5 | Cell cycle arrest (G2/M phase) |
Thiophen-2-ylmethyl 2-fluoro | Huh-7 | TBD | TBD |
Antibacterial Activity
The antibacterial efficacy of thiophene derivatives has also been investigated. Compounds structurally related to this compound have shown promising results against extended-spectrum beta-lactamase (ESBL)-producing strains of Escherichia coli. In vitro studies indicated that these compounds could act as effective inhibitors of target proteins associated with bacterial resistance mechanisms .
Table 2: Antibacterial Activity Against ESBL-producing E. coli
Compound | Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Thiophene Derivative C | E. coli ST131 | 18 | 0.5 µg/mL |
Thiophene Derivative D | E. coli ST131 | 15 | 1.0 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial resistance, thereby reducing cell viability and growth.
- Receptor Binding : The fluorine atom enhances binding affinity to receptors and enzymes, modulating their activity effectively.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through caspase activation, leading to programmed cell death.
Case Studies
Several case studies have documented the effectiveness of thiophene derivatives in preclinical models:
- Study on HepG2 Cells : A recent study demonstrated that a thiophene derivative led to a significant reduction in cell viability in HepG2 cells, with an IC50 value indicating potent activity .
- Antibacterial Evaluation : In a comparative study, a series of thiophene carboxamide derivatives were tested against ESBL-producing E. coli, revealing that certain compounds exhibited superior antibacterial activity compared to traditional antibiotics .
Properties
IUPAC Name |
thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-10-6-8(3-4-13-10)11(14)15-7-9-2-1-5-16-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNWWULHUVRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC(=O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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